![molecular formula C7H8BrN3S B058342 N-(3-bromophenyl)hydrazinecarbothioamide CAS No. 116567-17-0](/img/structure/B58342.png)
N-(3-bromophenyl)hydrazinecarbothioamide
Overview
Description
N-(3-bromophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H8BrN3S and a molecular weight of 246.128 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of N-(3-bromophenyl)hydrazinecarbothioamide consists of a bromophenyl group attached to a hydrazinecarbothioamide group . The average mass of the molecule is 246.128 Da, and the monoisotopic mass is 244.962219 Da .Physical And Chemical Properties Analysis
N-(3-bromophenyl)hydrazinecarbothioamide has a molecular formula of C7H8BrN3S and a molecular weight of 246.128 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Proteomics Research
“N-(3-bromophenyl)hydrazinecarbothioamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomic applications such as protein identification, protein-protein interaction studies, and the exploration of post-translational modifications.
Synthesis of Arylidene-Hydrazinyl-Thiazolines
This compound is used in the synthesis of arylidene-hydrazinyl-thiazolines . These are a class of organic compounds containing a thiazoline ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The synthesis involves reacting N-(3-chlorophenyl)hydrazinecarbothioamide with different aromatic aldehydes, followed by cyclization .
Transition Metal Complexes
“N-(3-bromophenyl)hydrazinecarbothioamide” can be used to form transition metal complexes . These complexes have a metal center that is bound to surrounding ligands. They are of interest due to their potential applications in various fields such as catalysis, materials science, and medicine .
Biological Activities
Thiosemicarbazones and their metal complexes, which can be synthesized from “N-(3-bromophenyl)hydrazinecarbothioamide”, have been found to exhibit a wide range of biological properties . These include antituberculosis, antifungal, antiviral, antimicrobial, antimalarial, antiprotozoal, antitumor, and anticancer activities .
Drug Development
Several synthetic thiosemicarbazone derivatives, which can be synthesized from “N-(3-bromophenyl)hydrazinecarbothioamide”, are already in the market such as triapine, marboran, and thioacetazone . These drugs have shown broad spectrum antitumor activity, antiviral activity against vaccinia and cowpox virus infections, and are used as a second line drug for tuberculosis treatment .
Preparation of Heterocyclic Rings
Aldehyde thiosemicarbazones, which can be synthesized from “N-(3-bromophenyl)hydrazinecarbothioamide”, are appropriate substrates for the preparation of five or six membered heterocyclic rings that contain two heteroatoms . These heterocyclic compounds are of interest due to their frequent appearance in natural products and medicinal drugs .
properties
IUPAC Name |
1-amino-3-(3-bromophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPPIIPCKZAUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427702 | |
Record name | N-(3-Bromophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116567-17-0 | |
Record name | N-(3-Bromophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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